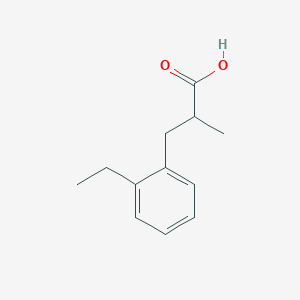
3-(2-Ethylphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C12H16O2 It is a derivative of propanoic acid, featuring an ethylphenyl group and a methyl group attached to the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)-2-methylpropanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 2-ethylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to optimize yield and reduce production costs. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The aromatic ring and substituents can also participate in hydrophobic interactions and π-π stacking with target proteins or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-phenylpropanoic acid
- 3-(4-Ethylphenyl)-2-methylpropanoic acid
- 3-(2-Methylphenyl)-2-methylpropanoic acid
Uniqueness
3-(2-Ethylphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and methyl groups provides distinct steric and electronic properties compared to similar compounds.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-(2-ethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O2/c1-3-10-6-4-5-7-11(10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
RJNIMWYUJZEWIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



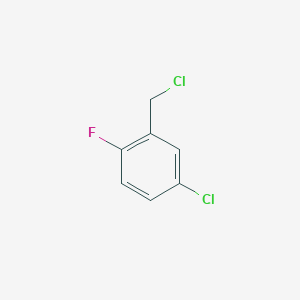
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
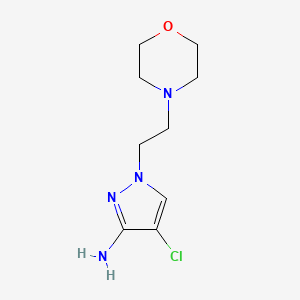

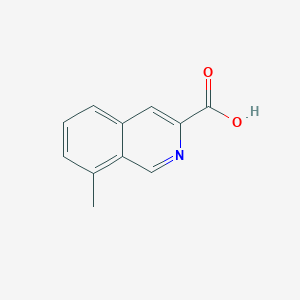

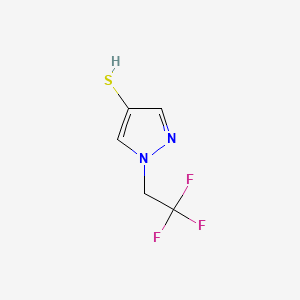
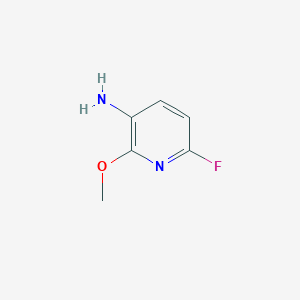
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
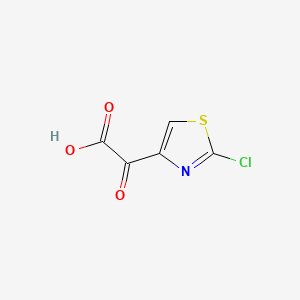
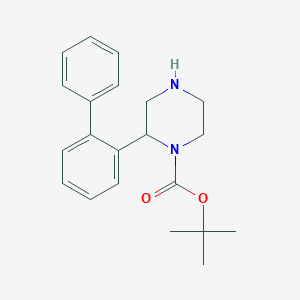
![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)

